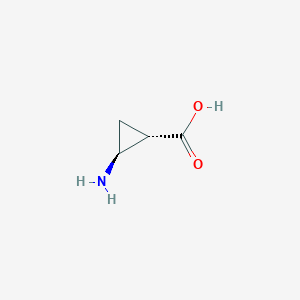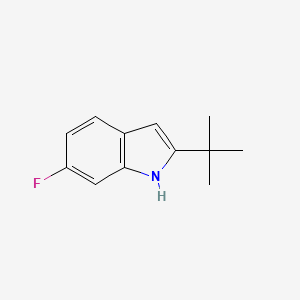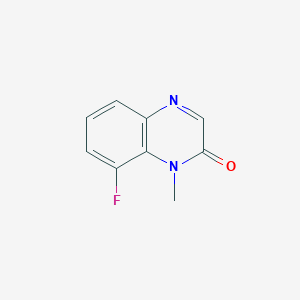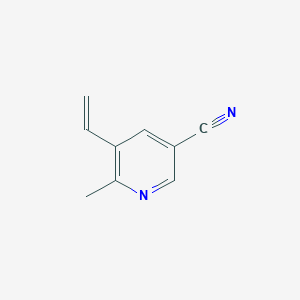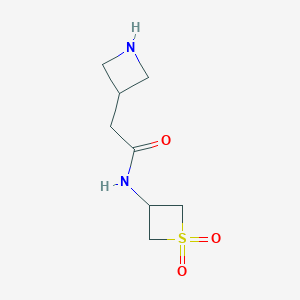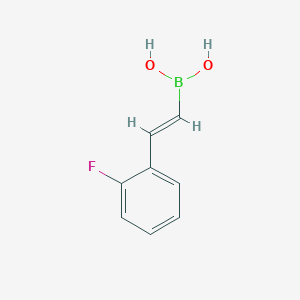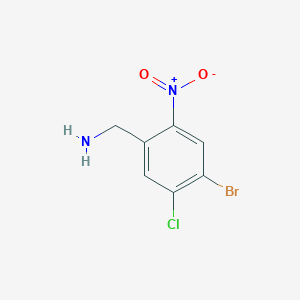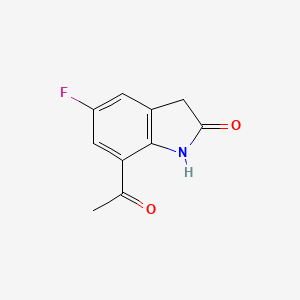
7-Acetyl-5-fluoroindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-5-fluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of an acetyl group at the 7th position and a fluorine atom at the 5th position on the indolin-2-one scaffold. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making this compound a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with acetyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Microwave-assisted synthesis has been explored as an efficient method for producing fluorinated indole derivatives, offering advantages such as shorter reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Acetyl-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Applications De Recherche Scientifique
7-Acetyl-5-fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Acetyl-5-fluoroindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways involved are ongoing, with a focus on understanding the compound’s effects at the cellular and molecular levels .
Comparaison Avec Des Composés Similaires
5-Fluoroindolin-2-one: Lacks the acetyl group, making it less lipophilic.
7-Acetylindolin-2-one: Lacks the fluorine atom, resulting in different biological activity.
5-Fluoro-2-oxindole: A closely related compound with similar structural features but different reactivity.
Uniqueness: 7-Acetyl-5-fluoroindolin-2-one is unique due to the combined presence of the acetyl and fluorine groups, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8FNO2 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
7-acetyl-5-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
Clé InChI |
AVWVEMOEBOWPGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



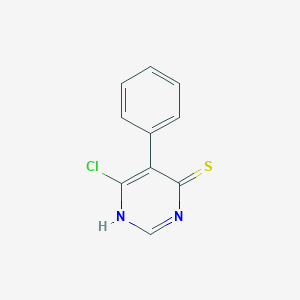
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)

![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
